Gadolinium nitrate pentahydrate

Overview

Description

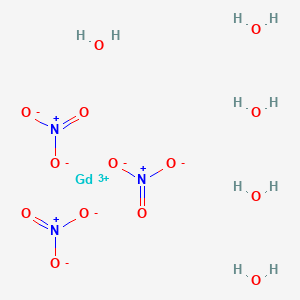

Gadolinium nitrate pentahydrate is an inorganic compound of gadolinium, a rare earth element. This compound is typically found in the form of white crystalline solids and is highly soluble in water. It is commonly used in various scientific and industrial applications due to its unique properties, such as its ability to act as an oxidizing agent and its role as a neutron poison in nuclear reactors .

Mechanism of Action

Target of Action

Gadolinium nitrate pentahydrate, also known as gadolinium(3+);trinitrate;pentahydrate, primarily targets neutrons in nuclear reactors . It acts as a neutron poison, which means it absorbs neutrons, thereby controlling the number of neutrons in the reactor .

Mode of Action

The compound interacts with its target by absorbing the neutrons, which prevents these neutrons from causing further fissions . This is crucial in maintaining the controlled chain reaction within the nuclear reactor .

Biochemical Pathways

It’s known that the compound, like all nitrate salts, is an oxidizing agent

Pharmacokinetics

It’s known that gadolinium-based contrast agents (gbcas), which contain gadolinium, are associated with gadolinium release and tissue deposition This suggests that this compound may have similar properties

Result of Action

The primary result of this compound’s action is the control of neutron activity within nuclear reactors . By absorbing neutrons, it prevents uncontrolled chain reactions, thereby contributing to the safe operation of the reactor .

Biochemical Analysis

Biochemical Properties

Gadolinium Nitrate Pentahydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to study the pre-concentration and removal of Gd (III) from laboratory waste aqueous effluent by using a poly hydroxamate (PHA) chelator .

Cellular Effects

It is known that gadolinium-based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadolinium nitrate pentahydrate can be synthesized through the reaction of gadolinium oxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of gadolinium oxide and the formation of gadolinium nitrate. The reaction can be represented as follows:

Gd2O3+6HNO3→2Gd(NO3)3+3H2O

Industrial Production Methods

In industrial settings, this compound is produced by dissolving gadolinium oxide in nitric acid, followed by crystallization to obtain the pentahydrate form. The process involves careful control of temperature and concentration to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Gadolinium nitrate pentahydrate undergoes various chemical reactions, including:

Oxidation: As an oxidizing agent, it can participate in redox reactions.

Hydrolysis: In aqueous solutions, it can hydrolyze to form gadolinium hydroxide and nitric acid.

Common Reagents and Conditions

Oxidation Reactions: Common reagents include reducing agents such as hydrogen gas or metals like zinc.

Hydrolysis: Typically occurs in the presence of water or aqueous solutions.

Major Products Formed

Oxidation: The major products depend on the specific reducing agent used.

Hydrolysis: The primary products are gadolinium hydroxide and nitric acid.

Scientific Research Applications

Gadolinium nitrate pentahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.

Biology: Employed in the preparation of gadolinium-based contrast agents for magnetic resonance imaging (MRI).

Medicine: Utilized in the development of diagnostic imaging agents and as a component in certain therapeutic formulations.

Industry: Applied in the production of specialty glasses, ceramics, and phosphors for light-emitting applications

Comparison with Similar Compounds

Similar Compounds

- Gadolinium nitrate hexahydrate

- Europium nitrate pentahydrate

- Terbium nitrate pentahydrate

- Dysprosium nitrate hydrate

Uniqueness

Gadolinium nitrate pentahydrate is unique due to its specific hydration state and its applications in neutron capture therapy and MRI contrast agents. Compared to other similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity .

Biological Activity

Gadolinium nitrate pentahydrate (Gd(NO₃)₃·5H₂O) is a crystalline compound of gadolinium, a rare earth element known for its unique properties. This compound has garnered attention in various scientific fields due to its biological activity, particularly in medical imaging and potential therapeutic applications.

- Molecular Formula : Gd(NO₃)₃·5H₂O

- Molecular Weight : 433.33 g/mol

- CAS Number : 52788-53-1

- Physical Appearance : White crystalline powder

- Solubility : Highly soluble in water

Biological Activity

Gadolinium compounds, including this compound, exhibit significant biological activities that have been investigated in various studies:

1. MRI Contrast Agent

Gadolinium compounds are widely utilized as contrast agents in magnetic resonance imaging (MRI). The paramagnetic properties of gadolinium enhance the visibility of tissues and blood vessels, improving diagnostic accuracy for various diseases .

2. Toxicity and Environmental Impact

Research indicates that gadolinium can exhibit toxic effects on microorganisms at elevated concentrations. In studies involving bacteria and algae, it was found that gadolinium is toxic and not effectively sequestered by these organisms . Toxicological assessments have shown that exposure to gadolinium can lead to DNA damage and other cellular impairments in human lymphocytes .

3. Therapeutic Applications

Recent advancements have explored the use of gadolinium-based nanoparticles for cancer treatment. These nanoparticles serve dual functions as both imaging agents and radiosensitizers, enhancing the effectiveness of radiation therapy. Studies demonstrated that low concentrations of gadolinium nanoparticles significantly improved therapeutic outcomes in tumor models .

Case Study 1: Gadolinium-Based Nanoparticles in Cancer Therapy

A study developed ultrasmall gadolinium-based nanoparticles that were characterized by safe behavior after intravenous injection. These nanoparticles showed preferential accumulation in tumors and enhanced therapeutic effects when combined with radiation therapy, indicating their potential for use in cancer treatment .

Case Study 2: Toxicological Assessment

In a subchronic study on CFN rats, varying concentrations of gadolinium chloride were administered to evaluate toxicity levels. Results indicated a no-observed-adverse-effect level (NOAEL) of 84.7 mg/kg/day, while higher doses resulted in significant histopathological changes in organs such as the liver and stomach .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | Gd(NO₃)₃·5H₂O |

| Molecular Weight | 433.33 g/mol |

| CAS Number | 52788-53-1 |

| Solubility | Highly soluble in water |

| Toxicity | Causes serious eye damage |

| Study Type | Findings |

|---|---|

| MRI Contrast Studies | Enhanced visibility of tissues |

| Toxicity Assessments | DNA damage in lymphocytes |

| Cancer Therapy Trials | Improved outcomes with nanoparticles |

Properties

IUPAC Name |

gadolinium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMYHHKLYAXIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH10N3O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Fine colorless crystals; [MSDSonline] | |

| Record name | Gadolinium nitrate pentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52788-53-1 | |

| Record name | Gadolinium nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.